1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane
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Overview
Description
1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[24]heptane is an organic compound with the molecular formula C₉H₁₄Cl₂O₂ It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane typically involves the reaction of 2,2,4,4-tetramethyl-1,3-dioxolane with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent. The general reaction scheme is as follows:
2,2,4,4-tetramethyl-1,3-dioxolane+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or amines (RNH₂).
Reduction Reactions: The compound can be reduced to form 1,1-dihydroxy-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation can lead to the formation of corresponding oxides or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH, KOH, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: LiAlH₄ in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Major Products
Substitution: Formation of 1,1-dihydroxy-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane or corresponding ethers and amines.
Reduction: Formation of 1,1-dihydroxy-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other spiro compounds and as a building block in complex molecule synthesis.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane involves its interaction with nucleophiles and electrophiles. The chlorine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The spiro structure provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dichloro-2,2,4,4-tetramethylcyclobutane
- 1,1-Dichloro-3,3,5,5-tetramethylcyclohexane
- 1,1-Dichloro-2,2,5,5-tetramethylcyclopentane
Uniqueness
1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[24]heptane is unique due to its spiro structure, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
CAS No. |
89995-46-0 |
---|---|
Molecular Formula |
C9H14Cl2O2 |
Molecular Weight |
225.11 g/mol |
IUPAC Name |
2,2-dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane |
InChI |
InChI=1S/C9H14Cl2O2/c1-6(2)8(5-9(8,10)11)13-7(3,4)12-6/h5H2,1-4H3 |
InChI Key |
NCGISNVLMHTENE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CC2(Cl)Cl)OC(O1)(C)C)C |
Origin of Product |
United States |
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